molecular formula C7H7FOS B190215 2-Fluoro-6-(methylthio)phenol CAS No. 197149-26-1

2-Fluoro-6-(methylthio)phenol

Cat. No.: B190215
CAS No.: 197149-26-1
M. Wt: 158.2 g/mol
InChI Key: STCGISDXTCOTRG-UHFFFAOYSA-N
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Description

“2-Fluoro-6-(methylthio)phenol” is a chemical compound with the molecular formula C7H7FOS. It has a molecular weight of 158.2 . The compound is also known by its IUPAC name, 2-fluoro-6-(methylsulfanyl)phenol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7FOS/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine and methylthio groups on the phenol ring.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

It’s known that this compound is often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its primary targets could be the palladium catalysts used in these reactions .

Mode of Action

In the context of SM cross-coupling reactions, 2-Fluoro-6-(methylthio)phenol likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in sm cross-coupling reactions, it can be inferred that this compound plays a role in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.

Pharmacokinetics

Its molecular weight of 1582 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given its role in sm cross-coupling reactions, it can be inferred that this compound contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of complex organic molecules.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound is often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound’s storage temperature (2-8°C) and physical form (liquid) as reported by Sigma-Aldrich suggest that its stability and efficacy may be affected by temperature and physical state.

Properties

IUPAC Name

2-fluoro-6-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCGISDXTCOTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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